3-Bromo-5-chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde
Description
Properties
IUPAC Name |
3-bromo-5-chloro-4-[(2-chlorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2O2/c15-11-5-9(7-18)6-13(17)14(11)19-8-10-3-1-2-4-12(10)16/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJTWALEEBFXCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2Br)C=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Bromo-5-chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde typically involves multiple steps. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, specific solvents, and catalysts .
Chemical Reactions Analysis
3-Bromo-5-chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-5-chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biochemical pathways and interactions involving halogenated benzaldehyde derivatives.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, while the halogen atoms can participate in halogen bonding and other non-covalent interactions . These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Positional Isomerism in Benzyl Ether Groups
- 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde (CAS 345983-02-0): This analog substitutes the 2-chlorobenzyl group with a 4-chlorobenzyl ether.
- 3-Bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde (CAS 346459-51-6) :
Replacing chlorine with fluorine at the benzyl group alters electronic properties. Fluorine’s strong electron-withdrawing nature increases the aldehyde’s electrophilicity, which may influence its utility in cross-coupling reactions .
Halogenation on the Benzaldehyde Core
- 3-Bromo-5-chloro-4-hydroxybenzaldehyde (CAS 1849-76-9) :
Lacking the benzyl ether group, this compound exhibits higher polarity and solubility in aqueous media (similarity score: 0.88). The hydroxyl group at position 4 facilitates hydrogen bonding, making it suitable for coordination chemistry applications . - 2,3-Dibromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde (CAS 832674-48-3): The addition of a bromine atom at position 2 increases molecular weight (434.51 g/mol vs.
Functional Group Variations
Aldehyde vs. Ester Derivatives
- Methyl 3-bromo-5-chloro-2-hydroxybenzoate (CAS 4068-71-7) :
Replacing the aldehyde group with a methyl ester and hydroxyl group shifts reactivity toward hydrolysis or transesterification. The ester derivative’s lower electrophilicity (similarity score: 0.87) limits its use in condensation reactions compared to the aldehyde-containing target compound .
Trifluoromethyl Substitution
- 3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde (CAS 2385966-70-9) :
The trifluoromethyl group at position 5 introduces strong electron-withdrawing effects, significantly lowering the aldehyde’s pKa and enhancing its reactivity in nucleophilic additions. This contrasts with the target compound’s benzyl ether group, which provides moderate electron-donating effects via the ether oxygen .
Key Findings:
- Solubility : Methoxy-substituted analogs (e.g., 345985-64-0) show higher solubility than the target compound due to reduced halogen content and increased polarity .
- Reactivity : Trifluoromethyl derivatives (e.g., 2385966-70-9) exhibit enhanced electrophilicity, favoring reactions like aldol condensations .
- Biological Relevance : Dibromo analogs (e.g., 832674-48-3) may face bioavailability challenges due to increased molecular weight and halogen density .
Biological Activity
3-Bromo-5-chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde is an organic compound that has garnered attention in various fields of biological and chemical research. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C14H9BrCl2O2
- Molecular Weight: 360.03 g/mol
- IUPAC Name: 3-bromo-5-chloro-4-[(2-chlorophenyl)methoxy]benzaldehyde
This compound features a complex structure that includes bromine and chlorine substituents, which influence its reactivity and biological interactions.
The biological activity of this compound primarily arises from its functional groups. The aldehyde moiety can engage in covalent bonding with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modification of protein function. The presence of halogen atoms (bromine and chlorine) enhances the compound's ability to participate in non-covalent interactions, such as halogen bonding, which can affect protein-ligand dynamics.
Enzyme Inhibition and Protein-Ligand Interactions
Research indicates that this compound is utilized in studies focusing on enzyme inhibition and protein-ligand interactions. The aldehyde group is particularly significant in biochemical pathways where it may act as an electrophile, reacting with nucleophiles in enzyme active sites.
Case Studies and Research Findings
-
Enzyme Inhibition Studies:
- A study demonstrated that halogenated benzaldehydes could inhibit xanthine oxidase (XO), a key enzyme involved in purine metabolism. The introduction of specific substituents was found to enhance inhibitory activity significantly, suggesting that similar modifications to this compound could yield promising results in enzyme inhibition assays .
-
Anticancer Research:
- Compounds structurally related to this compound have been tested for their cytotoxic effects against various cancer cell lines. For example, derivatives showed IC50 values indicating effective cytotoxicity against MCF7 breast cancer cells and U87 glioblastoma cells. These findings suggest that further exploration of this compound could reveal similar anticancer properties .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Variations | Biological Activity |
|---|---|---|
| 3-Bromo-4-hydroxybenzaldehyde | Lacks chlorobenzyl group | Moderate enzyme inhibition |
| 4-[(2-Chlorobenzyl)oxy]benzaldehyde | Lacks bromine atom | Limited anticancer activity |
| 3-Bromo-4-methoxybenzaldehyde | Methoxy group instead of chlorobenzyl | Reduced reactivity in biological systems |
The unique combination of bromine and chlorobenzyl groups in this compound provides distinct chemical properties that may enhance its biological activity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
